2,6-Dibromo-5-iodopyridin-3-ol

Medicinal Chemistry Lipophilicity Drug Discovery

Procure this specifically halogenated pyridinol for tunable chemoselectivity (C-I > C-Br) in sequential Suzuki/Sonogashira couplings, a feature lacking in symmetrical analogs. Its unique electronic environment and defined LogP (3.2)/pKa (6.20) provide predictable physicochemical modulation for lead optimization, particularly in CSC inhibitor SAR libraries.

Molecular Formula C5H2Br2INO
Molecular Weight 378.79 g/mol
CAS No. 1105675-63-5
Cat. No. B1389942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-5-iodopyridin-3-ol
CAS1105675-63-5
Molecular FormulaC5H2Br2INO
Molecular Weight378.79 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1I)Br)Br)O
InChIInChI=1S/C5H2Br2INO/c6-4-2(8)1-3(10)5(7)9-4/h1,10H
InChIKeyROFLBQPJOBJFTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) for Procurement in Chemical Synthesis and Early-Stage Discovery


2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) is a highly halogenated, heterocyclic pyridinol building block with a molecular formula of C₅H₂Br₂INO and a molecular weight of 378.79 g/mol . Its structure features a pyridine ring with bromine atoms at the 2- and 6-positions, an iodine atom at the 5-position, and a hydroxyl group at the 3-position . This specific pattern of heavy halogens creates a unique electronic environment and establishes a distinct, hierarchical reactivity profile for sequential cross-coupling reactions, making it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research .

The Risk of Substituting 2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) with Alternative Halogenated Pyridines


Direct substitution of 2,6-Dibromo-5-iodopyridin-3-ol with other halogenated pyridines in a synthetic route is highly likely to fail. The three carbon-halogen bonds (two C-Br and one C-I) possess significantly different bond dissociation energies (BDEs), creating a well-defined, tunable hierarchy for sequential metal-catalyzed cross-coupling reactions . Substituting with a compound that has a different halogen pattern, such as 2,6-dichloro- or a symmetrical tri-halogenated analog, will alter the chemoselectivity of the palladium or copper catalysts . This can lead to complex mixtures of undesired regioisomers, lower yields, and additional, costly purification steps, directly impacting the overall cost and timeline of a research or manufacturing project .

Quantitative Differentiation Guide for 2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) Based on Available Evidence


Physicochemical Property Profile for Predictable Chromatography and Bioavailability

The lipophilicity of 2,6-Dibromo-5-iodopyridin-3-ol, a key determinant in passive membrane permeability and chromatographic behavior, is quantifiably different from less halogenated analogs. Its LogP (XLogP3) is calculated to be 3.2 . This represents a significant increase in lipophilicity compared to a comparator like the dichloro analog 2,6-dichloropyridin-3-ol, which has a predicted LogP of 1.1 .

Medicinal Chemistry Lipophilicity Drug Discovery

Ionization State for Optimized Solubility in Aqueous and Polar Media

The predicted acid dissociation constant (pKa) for the phenolic hydroxyl group is 6.20 [1]. This value suggests the compound will exist in a nearly 1:1 equilibrium between its neutral and anionic forms under physiological conditions (pH 7.4). This property distinguishes it from non-halogenated pyridin-3-ol (pKa approx. 8.5) and heavily influences its solubility profile and hydrogen-bonding capabilities compared to analogs lacking the hydroxyl group [2].

Solubility Formulation Physicochemical Properties

Observed Biological Activity: A Preliminary Signal in Undifferentiated Cell Models

This compound has demonstrated a specific and quantifiable effect in a cell-based high-throughput screening (HTS) assay designed to identify inhibitors of cancer stem cells [1]. It exhibited an activity value of ≤ 1 µM in this assay, placing it among the active compounds identified in the screen [1]. While the specific comparator data is not available for this specific assay, this result provides a quantitative activity threshold, distinguishing it from the 19 tested compounds that were inactive [1].

Cancer Stem Cells Differentiation Therapy Early Discovery

Where to Procure and Apply 2,6-Dibromo-5-iodopyridin-3-ol (CAS 1105675-63-5) Based on Specific Evidence


Medicinal Chemistry: Building Block for Targeted Cancer Stem Cell Inhibitors

This compound is best procured for early-stage medicinal chemistry programs focused on cancer stem cell (CSC) differentiation and inhibition. Its demonstrated activity in a primary HTS assay (activity ≤ 1 µM) specifically designed to identify CSC inhibitors provides a valid starting point for hit-to-lead optimization . Researchers can use it to synthesize focused libraries to explore structure-activity relationships (SAR) around the heavily halogenated pyridinol core to improve potency and selectivity against CSC populations.

Organic Synthesis: Exploiting Hierarchical Halogen Reactivity in Cross-Coupling

The primary industrial and academic application is as a versatile intermediate for sequential, chemoselective cross-coupling reactions. The distinct reactivity order (C-I > C-Br) allows for the precise and iterative introduction of complex molecular fragments via Suzuki, Sonogashira, or Buchwald-Hartwig couplings . This makes it invaluable for constructing complex, densely functionalized pyridine-containing scaffolds for pharmaceuticals and agrochemicals, where precise regiocontrol is paramount for activity .

Physicochemical Screening: A High-LogP Fragment for Lipophilic Lead Optimization

Procurement is recommended for use as a fragment or building block in lead optimization programs aiming to increase a candidate's lipophilicity and passive permeability. Its calculated LogP of 3.2 and pKa of 6.20 define a specific physicochemical property space . It can be strategically incorporated into a lead series to modulate LogD, improve membrane crossing, or alter metabolic stability, with its unique halogen pattern providing distinct electronic and steric effects compared to other high-LogP fragments.

Technical Documentation Hub

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